molecular formula C4H7N3O2S B2370406 N-methyl-1H-imidazole-4-sulfonamide CAS No. 58768-15-3

N-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2370406
CAS RN: 58768-15-3
M. Wt: 161.18
InChI Key: OQUFDFYYYYSGLJ-UHFFFAOYSA-N
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Description

“N-methyl-1H-imidazole-4-sulfonamide” is a derivative of imidazole . It is an aromatic heterocyclic organic compound . The molecular formula is CHNOS , and the average mass is 320.410 Da .


Molecular Structure Analysis

The molecular structure of “N-methyl-1H-imidazole-4-sulfonamide” consists of a bicyclic structure with a nitrogen atom as the major component . The monoisotopic mass is 320.130707 Da .


Physical And Chemical Properties Analysis

“N-methyl-1H-imidazole-4-sulfonamide” is a derivative of imidazole, which is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . The density of imidazole is 1.03 g/cm3 .

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

N-methyl-1H-imidazole-4-sulfonamide derivatives have been investigated for their antiproliferative activity against cancer cells. Researchers synthesized novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives, which were evaluated against the human cervical cancer cell line (HeLa). Among these compounds, compound 16 demonstrated the highest activity, while the starting compound 4 also exhibited significant antiproliferative effects . These findings suggest that N-methylsulfamethoxazole derivatives could serve as potential lead compounds for developing novel anticancer agents.

Antibacterial Agents

Heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities. N-methyl-1H-imidazole-4-sulfonamide derivatives may contribute to the development of new antibacterial agents. Further studies could explore their efficacy against specific bacterial strains and mechanisms of action.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "N-methyl-1H-imidazole-4-sulfonamide" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions for “N-methyl-1H-imidazole-4-sulfonamide” and its derivatives are promising. They are being studied for their potential therapeutic applications, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

N-methyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFDFYYYYSGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1H-imidazole-4-sulfonamide

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